molecular formula C17H27NO6 B4001445 N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B4001445
M. Wt: 341.4 g/mol
InChI Key: QRTFRGXRDMCODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound that combines both amine and ether functionalities

Scientific Research Applications

N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

2-Methoxyethylamine is classified as a flammable liquid and vapor. It may cause damage to the eyes and skin upon contact . It’s also harmful if swallowed or inhaled . Therefore, it’s important to handle this chemical with care, using appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine typically involves multiple steps. One common approach is the reaction of 2-butan-2-ylphenol with 2-chloroethylamine under basic conditions to form the intermediate N-[2-(2-butan-2-ylphenoxy)ethyl]amine. This intermediate is then reacted with 2-methoxyethanol in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism by which N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions, while the ether group can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-sec-butylphenoxy)ethyl]-2-butanamine oxalate
  • N-[2-(2-sec-Butylphenoxy)ethyl]-3-(2-methoxyethoxy)aniline

Uniqueness

N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine is unique due to its specific structural features, such as the presence of both butyl and methoxy groups. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-4-13(2)14-7-5-6-8-15(14)18-12-10-16-9-11-17-3;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFRGXRDMCODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
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N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
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N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
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N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
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N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Reactant of Route 6
N-[2-(2-butan-2-ylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

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